7-溴-2-(二叔丁氧羰基氨基)喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is a chemical compound with the molecular formula C18H22BrN3O4 and a molecular weight of 424.295. It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their wide range of biological activities .
Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific structure of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline would include these quinazoline characteristics, along with the additional bromo and di-t-butoxycarbonylamino functional groups.科学研究应用
癌症治疗中酪氨酸激酶的抑制剂
喹唑啉衍生物已被确认为表皮生长因子受体 (EGFR) 和人表皮生长因子受体 (HER-2) 酪氨酸激酶的有效抑制剂,而酪氨酸激酶是癌症治疗中的关键靶点。例如,6-取代-4-(3-溴苯基氨基)喹唑啉衍生物作为不可逆抑制剂显示出增强的抗肿瘤活性。这些化合物通过与靶酶共价相互作用,在人表皮样癌模型中表现出显着的疗效,表明其在癌症治疗中的潜力 (Tsou 等,2001)。
合成与药物开发
喹唑啉衍生物的合成和功能化对于开发新的药理活性化合物至关重要。例如,已经建立了用于高产合成 3H-喹唑啉-4-酮(药物开发中的关键中间体)的改进方法。这些方法促进了 PD153035 和吉非替尼等化合物的生产,这些化合物是用于治疗非小细胞肺癌 (NSCLC) 的有效 EGFR 酪氨酸激酶抑制剂 (Őrfi 等,2004)。
抗疟疾活性
喹唑啉衍生物还表现出显着的抗疟疾活性。合成了一系列 2,4-二氨基-6-[(N-烷基苯胺)甲基]喹唑啉,并在小鼠中对恶性疟原虫感染表现出显着的活性,突出了它们作为抗疟疾剂的潜力 (Werbel 等,1987)。
保肝潜力
最近的研究探索了新型喹唑啉衍生物对肝毒性的保肝潜力。例如,化合物 Q-Br 在大鼠中对硫代乙酰胺诱导的肝损伤表现出显着的抗氧化能力和保护作用,表明喹唑啉衍生物在肝病中具有治疗潜力 (Salama 等,2022)。
抗菌活性
此外,喹唑啉衍生物因其抗菌特性而受到研究。具有双(唑基)喹唑啉-2,4-二胺的化合物表现出优异的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中的用途 (Rekha 等,2017)。
未来方向
Quinazoline derivatives have shown significant potential in various fields, particularly in medicine. They have been explored for their potential applications in treating a variety of diseases, including cancer, inflammation, bacterial infections, and more . Future research may continue to explore the potential applications of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline and other quinazoline derivatives, particularly in the field of medicinal chemistry .
属性
IUPAC Name |
tert-butyl N-(7-bromoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLBDUAXARQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。